molecular formula C11H9BrN2 B1304815 4-(3-Bromophenyl)-2-methylpyrimidine CAS No. 844891-12-9

4-(3-Bromophenyl)-2-methylpyrimidine

Cat. No.: B1304815
CAS No.: 844891-12-9
M. Wt: 249.11 g/mol
InChI Key: XNQMPOHPMGKBOX-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Core in Contemporary Chemical Research

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological sciences. wjarr.com Its significance is deeply rooted in its presence as a core structural motif in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA, and RNA. researchgate.net This biological prevalence has made pyrimidine and its derivatives a subject of intense research, leading to the discovery of a wide array of biological activities. wjarr.comorientjchem.org

In medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently incorporated into therapeutic agents with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. wjarr.comresearchgate.net The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties.

Overview of Bromophenyl-Substituted Heterocycles in Academic Contexts

Bromophenyl-substituted heterocycles are a class of organic compounds that have garnered significant attention in academic and industrial research. The introduction of a bromophenyl group to a heterocyclic core can profoundly influence the molecule's steric and electronic properties. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and crystal engineering.

Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the straightforward introduction of diverse substituents, facilitating the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and the development of novel materials with tailored properties. researchgate.net The biological activities of bromophenyl-substituted heterocycles are wide-ranging and include potential applications as anticancer and antimicrobial agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQMPOHPMGKBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383761
Record name 4-(3-bromophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-12-9
Record name 4-(3-Bromophenyl)-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-bromophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Properties of 4 3 Bromophenyl 2 Methylpyrimidine

The synthesis of 4-(3-Bromophenyl)-2-methylpyrimidine can be approached through established methods for pyrimidine (B1678525) ring formation. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

A plausible synthetic route for this compound would involve the reaction of a 3-bromophenyl-substituted 1,3-dicarbonyl compound with acetamidine. Alternatively, a Suzuki-Miyaura cross-coupling reaction could be employed, reacting 2-methyl-4-chloropyrimidine with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net

The chemical properties of this compound are dictated by the interplay of the pyrimidine ring, the methyl group, and the bromophenyl substituent.

PropertyValue
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
Appearance Pale yellow solid

The pyrimidine ring is electron-deficient, which influences its reactivity. The bromine atom on the phenyl ring provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules.

Advanced Spectroscopic Characterization and Analytical Methodologies

Thermogravimetric Analysis (TGA) for Decomposition and Stability

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition profile of materials. photometrics.net It operates by continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. wikipedia.orgimpactanalytical.com This method provides valuable insights into physical and chemical phenomena that involve mass changes, such as decomposition, dehydration, and oxidation. wikipedia.orgxrfscientific.com

The analysis involves placing a small amount of the compound in a high-precision balance located within a furnace. wikipedia.org The temperature is then increased at a constant rate. The resulting data is a thermogram, a plot of mass versus temperature. eltra.com The onset temperature of mass loss indicates the point at which the compound begins to decompose. The shape of the curve and the number of distinct steps can provide information about the different stages of decomposition. redthermo.com For instance, a sharp, single-step decomposition suggests a relatively straightforward breakdown process, whereas a multi-step curve could indicate the formation of stable intermediates.

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, is often plotted to identify the temperature at which the rate of mass loss is at its maximum. lpdlabservices.co.uk This peak temperature is a key indicator of the compound's thermal stability.

Hypothetical TGA Data for 4-(3-Bromophenyl)-2-methylpyrimidine

The following table is an illustrative example of the type of data that would be generated from a TGA experiment on this compound. This data is not based on actual experimental results but serves to demonstrate the information that can be obtained from such an analysis.

Temperature (°C)Mass (%)
50100.0
100100.0
15099.8
20099.5
25098.2
30085.1
35045.3
40015.7
4505.2
5001.8

Interactive Data Table

Click to view interactive data
Temperature (°C)Mass (%)
50100.0
100100.0
15099.8
20099.5
25098.2
30085.1
35045.3
40015.7
4505.2
5001.8

Detailed Research Findings

In a typical TGA experiment, the atmosphere can be controlled to be inert (e.g., nitrogen) or oxidative (e.g., air). impactanalytical.com Running the analysis in different atmospheres can provide further insights into the decomposition mechanism. For example, a compound might show greater stability in an inert atmosphere compared to an oxidative one, suggesting that oxidation plays a significant role in its decomposition.

The final residual mass at the end of the experiment is also an important piece of information. For an organic compound like this compound, complete combustion in an air atmosphere would be expected to leave minimal residue. lpdlabservices.co.uk Any significant residual mass might indicate the presence of inorganic impurities or the formation of a stable char.

By analyzing the kinetics of the decomposition process, researchers can also estimate the lifetime of the material under specific thermal conditions. xrfscientific.com This is crucial for understanding the stability of the compound during storage and in various applications where it might be exposed to elevated temperatures.

Computational and Theoretical Investigations of 4 3 Bromophenyl 2 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools used to predict the geometric, electronic, and spectroscopic properties of molecules.

Molecular Orbital Analysis

Molecular orbital analysis provides a deeper understanding of a molecule's reactivity and electronic behavior by examining its frontier orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., HOMO-LUMO Gap)Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).wikipedia.orglibretexts.orgThe HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.youtube.comThe energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electrical transport properties.nih.govemerginginvestigators.orgA small HOMO-LUMO gap generally indicates high chemical reactivity.nih.govFor 4-(3-Bromophenyl)-2-methylpyrimidine, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack.

Interactive Data Table: Representative HOMO-LUMO Gaps for Related Compounds While data for the target compound is unavailable, the table below shows typical HOMO-LUMO energy gaps for other heterocyclic compounds studied using DFT, illustrating the type of data that would be generated.

Compound ClassMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE eV)
Pyrimidine (B1678525) DerivativeDFT/B3LYP-6.26-0.885.38
Thiazole DerivativeDFT--4.57
Thieno[2,3-d]pyrimidineDFT/B3LYP--3.15 - 3.83
Cinnoline DerivativeHF/6-311G(d,p)--4.02 - 4.63

Note: This data is for illustrative purposes and does not represent this compound.

Conformational Analysis via Computational Methods

While these computational and theoretical methods are standard techniques for chemical analysis, comprehensive searches have not yielded any specific studies applying these analyses to "this compound." Consequently, the creation of data tables and the reporting of detailed research findings as mandated by the instructions cannot be fulfilled.

To maintain scientific accuracy and adhere to the strict constraint of focusing solely on the specified compound, the article cannot be written without the foundational data from dedicated research. Information on related compounds or general methodologies would violate the explicit instructions provided.

Chemical Reactivity and Derivatization Research

General Reaction Pathways of Bromophenyl Pyrimidines

The reactivity of bromophenyl pyrimidines is characterized by two main sites of reaction: the carbon-bromine bond on the phenyl ring and the pyrimidine (B1678525) core itself. The pyrimidine ring, being a π-deficient heterocycle, is generally resistant to electrophilic attack but is susceptible to nucleophilic substitution, especially if activating groups are present. wikipedia.org Conversely, the bromophenyl group is a classic substrate for a wide array of metal-catalyzed cross-coupling reactions, where the bromine atom serves as an excellent leaving group. wikipedia.org

Furthermore, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metals, a property that can influence the molecule's reactivity and is exploited in on-surface synthesis to form organometallic structures. The synthesis of related bromophenyl pyrimidine structures often involves multi-step processes, including the formation of the pyrimidine ring followed by the introduction of the bromophenyl substituent.

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki-Miyaura)

The bromine atom on the phenyl ring of 4-(3-Bromophenyl)-2-methylpyrimidine is a key functional handle for creating new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most versatile and widely used methods for this purpose. rsc.org

The general catalytic cycle for a Suzuki-Miyaura reaction involves three primary steps: nih.gov

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the bromophenyl pyrimidine, forming a palladium(II) intermediate.

Transmetalation: In the presence of a base, an organoboron compound (like an arylboronic acid) transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This reaction is highly efficient for coupling bromophenyl pyrimidines with various aryl and heteroaryl boronic acids, allowing for the synthesis of a diverse library of complex molecules. cdnsciencepub.comnih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields. For example, studies on similar structures like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that catalysts such as Pd(PPh₃)₄ with bases like K₃PO₄ in solvents like 1,4-dioxane (B91453) are effective. cdnsciencepub.comnih.gov The electronic properties of the boronic acid also play a role, with electron-rich boronic acids often providing better yields. cdnsciencepub.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromophenyl Pyrimidines

SubstrateCoupling PartnerCatalystBaseSolventYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂OGood to Excellent cdnsciencepub.comnih.gov
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Ethanol/H₂O (Microwave)Good libretexts.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Core and Bromophenyl Moiety

Nucleophilic Aromatic Substitution (SNAr) The pyrimidine ring is π-deficient, which makes attached leaving groups susceptible to displacement by nucleophiles. However, in this compound, the more prominent site for nucleophilic aromatic substitution (SNAr) is the bromophenyl ring, particularly if it were further activated by strong electron-withdrawing groups positioned ortho or para to the bromine. libretexts.orgresearchgate.net The SNAr mechanism involves a two-step process: youtube.comacs.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

Heteroarenes like pyrimidines are generally more reactive towards SNAr than benzene (B151609) derivatives. libretexts.org Therefore, if a good leaving group were present on the pyrimidine ring at the 2, 4, or 6 positions, it would be readily displaced by nucleophiles.

Electrophilic Aromatic Substitution Electrophilic substitution on the pyrimidine ring is difficult due to the deactivating effect of the two nitrogen atoms, which makes the ring electron-poor. wikipedia.org When such reactions do occur, they are most favorable at the C-5 position, which is the least electron-deficient. wikipedia.org Reactions like halogenation and nitration have been observed on substituted pyrimidines, often requiring specific conditions. wikipedia.orgresearchgate.net

On the bromophenyl moiety, the directing effects for electrophilic substitution are determined by both the bromine atom and the 2-methylpyrimidin-4-yl group. Bromine is an ortho-, para-director and a deactivator. The pyrimidine substituent is strongly deactivating. Therefore, electrophilic attack on the bromophenyl ring would be slow and would likely be directed to the positions ortho and para to the bromine atom, and meta to the pyrimidine ring.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a crucial technique used to modify a compound to enhance its properties for analysis, typically by chromatography, or to create new synthetic intermediates.

In the context of High-Performance Liquid Chromatography (HPLC), derivatization is employed to improve the detectability and chromatographic behavior of analytes.

Pre-Column Derivatization: This is the most common approach, where the analyte is reacted with a derivatizing reagent before being injected into the HPLC system. researchgate.netnih.gov This method converts the target molecule into a derivative with strong UV absorbance or fluorescence, significantly lowering detection limits. youtube.com The resulting derivative should be stable throughout the chromatographic separation. researchgate.net

Post-Column Derivatization: In this method, the derivatization reaction occurs after the analyte has been separated on the HPLC column but before it reaches the detector. This technique is useful for analytes that are unstable during derivatization or when the derivatizing reagent interferes with the separation.

For a compound like this compound, derivatization would typically target a functional group introduced onto the molecule, for instance, an amino or hydroxyl group added via one of the reactions described above (e.g., nucleophilic substitution or cross-coupling).

A variety of reagents are available for derivatizing molecules, particularly those containing primary or secondary amine functional groups.

PITC (Phenylisothiocyanate): Also known as Edman's reagent, PITC reacts with primary and secondary amines under alkaline conditions to form stable, chromophoric phenylthiocarbamyl (PTC) derivatives. nih.govlibretexts.org These PTC-amino acids are well-suited for reverse-phase HPLC analysis with UV detection at 254 nm. libretexts.orgcommonorganicchemistry.com While effective, the procedure can require careful sample preparation to remove excess reagent. researchgate.netlibretexts.org

Isothiocyanates: A range of isothiocyanates beyond PITC have been developed as derivatization reagents for amines, especially for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reagents like 3-pyridyl isothiocyanate have been shown to be highly suitable due to their reactivity and the favorable fragmentation of the resulting thiourea (B124793) derivatives in the mass spectrometer, leading to sensitive detection.

Sulfonyl Moieties: Reagents containing a sulfonyl chloride group, such as dansyl chloride or the more novel 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), are used to derivatize primary and secondary amines, phenols, and other nucleophilic groups. The resulting sulfonamide derivatives are stable and often exhibit enhanced response in mass spectrometry, improving detection sensitivity.

Table 2: Common Derivatization Reagents for Analytical Applications

Reagent ClassExample ReagentTarget Functional GroupApplication/Detection MethodReference
IsothiocyanatesPhenylisothiocyanate (PITC)Primary/Secondary AminesPre-column derivatization for HPLC-UV researchgate.netnih.govlibretexts.org
Isothiocyanates3-Pyridyl isothiocyanatePrimary/Secondary AminesDerivatization for LC-MS/MS
Sulfonyl ChloridesDansyl ChlorideAmines, PhenolsFluorescence and MS detection
Sulfonyl Chlorides1,2-dimethylimidazole-4-sulfonyl chloride (DMISC)PhenolsEnhanced LC-ESI-MS/MS sensitivity

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound involves several potential reaction sites, including the pyrimidine ring nitrogens, the methyl group, and the carbon-bromine bond.

Oxidation

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to N-oxides using peracids like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. wikipedia.orgcdnsciencepub.comresearchgate.net Mono-N-oxidation is typical for pyrimidines. wikipedia.org In unsymmetrical pyrimidines, the site of oxidation is influenced by the electronic effects of the substituents; oxidation generally occurs at the nitrogen atom para to strong electron-donating groups. researchgate.net For the title compound, the electronic effects would determine which of the two ring nitrogens is preferentially oxidized.

Methyl Group Oxidation: The 2-methyl group is a potential site for oxidation. Strong oxidizing agents can potentially convert the methyl group into a carboxylic acid, although this often requires harsh conditions that might also affect other parts of the molecule.

Ring Oxidation: The pyrimidine ring itself is generally resistant to oxidation but can undergo oxidative degradation or ring-opening under very strong oxidizing conditions. researchgate.net The methyl group of pyrimidine bases can also be susceptible to oxidation, for example, by hydroxyl radicals.

Reduction

Catalytic Hydrogenation: The most common reduction method involves catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C). libretexts.org This reaction can lead to several outcomes:

Dehalogenation: The carbon-bromine bond is susceptible to hydrogenolysis, which would replace the bromine atom with a hydrogen atom to yield 2-methyl-4-phenylpyrimidine. This is a common reaction for aryl halides. nih.gov

Ring Reduction: The aromatic rings can be reduced, but this typically requires more forcing conditions, such as high pressure and temperature. youtube.com The benzene ring is generally more difficult to reduce than a simple alkene due to its aromatic stability. youtube.com The pyrimidine ring can also be reduced, for instance, by reagents like lithium aluminum hydride (LiAlH₄), which can lead to dihydropyrimidine (B8664642) derivatives.

Other Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) can reduce certain functional groups on the pyrimidine ring, but may also lead to the reduction of the ring itself, forming 1,6-dihydropyrimidine derivatives as major products in some cases.

The specific outcome of a reduction reaction would depend heavily on the choice of reagent and the reaction conditions, allowing for selective modification of the molecule. For instance, using Raney nickel instead of Pd/C can sometimes be used to avoid dehalogenation of aryl halides during other reductions.

Based on a comprehensive search of available scientific literature and crystallographic databases, detailed experimental data from single-crystal X-ray diffraction (SC-XRD) for the specific compound This compound is not publicly available. The determination of solid-state structure, precise molecular conformation, crystal packing, and specific supramolecular interactions is contingent upon the successful crystallization of the compound and subsequent analysis by SC-XRD.

While research exists for structurally related compounds, such as 4-(3-bromophenyl)pyrimidin-2-amine, the substitution of a methyl group (-CH3) for an amine group (-NH2) at the 2-position of the pyrimidine ring fundamentally alters the molecule's hydrogen bonding capabilities and other potential intermolecular interactions. The amine group can act as a hydrogen bond donor, a critical feature in forming supramolecular assemblies, whereas the methyl group cannot. Therefore, extrapolating data from this related but distinct molecule would be scientifically inaccurate and would not pertain to the specific compound requested.

Consequently, without the foundational crystallographic data for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline on its solid-state structure and supramolecular chemistry. The required research findings to populate the specified sections on crystallography, molecular conformation, and detailed intermolecular interactions (hydrogen bonding, π-π stacking, halogen bonding) have not been published in the resources accessed.

Solid State Structure, Crystallography, and Supramolecular Interactions

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping the electron distribution in the crystalline environment, it provides a detailed picture of molecular contacts. For a molecule like 4-(3-Bromophenyl)-2-methylpyrimidine, this analysis elucidates the specific roles of its different chemical moieties in the crystal packing.

The Hirshfeld surface is generated by partitioning crystal space into regions where the electron density of a single molecule dominates. Various properties can be mapped onto this surface, with the normalized contact distance (dnorm) being particularly insightful. The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii as red areas, indicating strong interactions like hydrogen or halogen bonds.

For brominated organic compounds, Hirshfeld analysis often reveals significant contributions from several types of interactions. nih.govnih.gov In the case of this compound, the analysis would likely highlight the following key contacts:

H···H contacts: Typically representing the largest portion of the surface, these appear as a large, diffuse region on the fingerprint plot and correspond to van der Waals forces. nih.govnih.gov

Br···H/H···Br contacts: These appear as distinct "wings" on the fingerprint plot and are a major feature for brominated molecules. nih.govnih.gov

Halogen bonds (Br···N): The electrophilic region on the bromine atom can interact with the lone pair of electrons on the pyrimidine (B1678525) nitrogen atoms. These would appear as sharp spikes at short di and de distances, indicative of strong, directional interactions.

π-Interactions (C-Br···π and π···π): The bromine atom can interact with the π-system of an adjacent aromatic ring. nih.gov Additionally, π-π stacking between the phenyl and pyrimidine rings is possible. These interactions typically appear as more diffuse regions at longer di and de values. nih.gov

Table of Expected Intermolecular Contacts for this compound

Interaction TypeDescriptionExpected Contribution
H···HGeneral van der Waals forcesHigh (often >35%)
C···H/H···CInteractions involving aromatic and methyl hydrogensSignificant (often >20%)
Br···H/H···BrContacts between bromine and hydrogen atomsSignificant (often >10%)
Br···NDirectional halogen bond between bromine and pyrimidine nitrogenModerate
C···C / C···Nπ-π stacking interactions between aromatic ringsModerate

Polymorphism and Crystal Engineering of Pyrimidine Derivatives

Polymorphism is the ability of a compound to crystallize in multiple distinct solid-state forms, each with a different arrangement of molecules in the crystal lattice. These different polymorphs can possess varying physicochemical properties, such as melting point, solubility, and stability. Pyrimidine derivatives are known to exhibit polymorphism due to the versatile non-covalent interactions they can form. nih.gov

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. globethesis.com The goal is to control the molecular assembly to produce crystals with desired properties. For pyrimidine derivatives, crystal engineering strategies often leverage the directional and predictable nature of hydrogen and halogen bonds. tandfonline.commdpi.com

The key structural elements of this compound that can be utilized in crystal engineering are:

Pyrimidine Nitrogens: These act as reliable hydrogen and halogen bond acceptors. wikipedia.org

Bromine Atom: This serves as a halogen bond donor, capable of forming strong and highly directional C−Br···N or C−Br···O interactions. hhu.de Halogen bonds have emerged as a critical tool in designing supramolecular aggregates. nih.govmdpi.com

Aromatic Rings: The phenyl and pyrimidine rings can participate in π-π stacking interactions, which help to stabilize the crystal lattice. iucr.org

By systematically modifying crystallization conditions or introducing co-crystal formers, it is possible to favor certain interactions over others, potentially leading to different polymorphs or new co-crystals. For instance, co-crystallization with a strong hydrogen-bond donor could lead to a structure dominated by O−H···N or N−H···N synthons. Conversely, using a co-former with a strong halogen-bond acceptor could reinforce the C−Br···N interactions. hhu.de The competition and synergy between these various non-covalent forces are central to the crystal engineering of halogenated pyrimidines. mdpi.com

Supramolecular Assembly and Host-Guest Chemistry Principles

Supramolecular assembly is the spontaneous organization of molecules into ordered, stable structures through non-covalent interactions. tandfonline.com These interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, are the driving forces behind the formation of complex molecular architectures from individual building blocks. researchgate.net The pyrimidine ring, with its defined geometry and hydrogen bond accepting sites, is a versatile component in supramolecular chemistry. nih.gov

Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule or ion. wikipedia.org The host contains a binding cavity that is structurally and electronically complementary to the guest. This binding is governed by the principle of molecular recognition. libretexts.org

While this compound is not intrinsically a host molecule, its functional groups allow it to participate in larger host-guest systems. The principles of host-guest chemistry are therefore relevant to its potential applications:

Role as a Guest: The molecule could fit within the cavity of a larger host, such as a cyclodextrin (B1172386) or a calixarene. The binding would be driven by a combination of hydrophobic effects (for the phenyl and methyl groups) and specific interactions, such as hydrogen or halogen bonding between the pyrimidine/bromo functionalities and the host's interior surface.

Component of a Host: The pyrimidine unit can be incorporated into the framework of a larger, preorganized host structure, like a macrocycle or a molecular cage. In such a system, the pyrimidine's nitrogen atoms could act as binding sites for guest molecules, such as dicarboxylic acids or metal ions. wikipedia.org

The stability of any such host-guest complex is determined by several factors, including the complementarity of size and shape between host and guest, the preorganization of the host molecule, and the cumulative strength of all non-covalent interactions involved. libretexts.org

Advanced Applications in Materials Science and Catalysis Research

Materials Science Research

In the realm of materials science, the structural motifs of 4-(3-Bromophenyl)-2-methylpyrimidine are being explored for their potential to create materials with tailored properties.

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. nih.gov Pyrimidine (B1678525) derivatives are valuable building blocks, or tectons, in this field due to their ability to form predictable hydrogen bonds and other intermolecular interactions. nih.govmdpi.com The amino-pyrimidine moiety, for instance, is a well-established synthon for creating complex architectures through hydrogen bonding with carboxylic acids. nih.gov

Researchers are investigating how molecules like this compound can be incorporated into host-guest systems. mdpi.com In these systems, a larger "host" molecule encapsulates a smaller "guest" molecule, leading to applications in areas like drug delivery and molecular sensing. mdpi.comnih.gov The assembly of these structures is driven by interactions such as hydrogen bonds, halogen bonds, and π-π stacking. nih.govmdpi.com The bromine atom on the phenyl ring of this compound is particularly interesting for its potential to form halogen bonds, which can provide structural support in organizing supermolecules into extended one- or two-dimensional networks. nih.gov

Table 1: Potential Supramolecular Interactions of this compound

Interaction Type Participating Groups Potential Role in Assembly
Hydrogen Bonding Pyrimidine Nitrogen Atoms Formation of primary structural motifs with guest molecules (e.g., carboxylic acids). nih.gov
Halogen Bonding Bromine Atom Directional interaction to organize assemblies into extended 1D/2D architectures. nih.gov

In polymer science, small molecules are often incorporated as additives to enhance material properties or as reagents in polymerization processes. scirp.orgresearchgate.net The inclusion of specific functional groups can impart desired characteristics such as thermal stability, UV resistance, or altered electronic properties. researchgate.net

While direct studies on this compound as a polymer additive are not extensively documented, its structural components suggest potential utility. Brominated compounds, for example, are widely used as flame retardants. The pyrimidine ring, with its aromatic and heterocyclic nature, could contribute to thermal stability. Furthermore, compounds containing hydroxyaromatic structures are known to act as UV stabilizers. researchgate.net

As a reagent, the bromo-functionality on the phenyl ring serves as a reactive site for cross-coupling reactions, such as the Suzuki or Stille couplings. researchgate.net This allows for the potential grafting of the pyrimidine unit onto polymer backbones, creating functionalized polymers with unique electronic or coordination properties.

The development of advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors, is a significant area of research. nih.gov Pyrimidine-based compounds have been investigated for their use in light-harvesting devices and as molecular wires due to their electronic characteristics. scispace.com

The combination of the electron-deficient pyrimidine ring and the bromophenyl group in this compound can influence the electronic structure and, consequently, the optical properties of materials incorporating it. The specific substitution pattern affects the molecule's dipole moment and energy levels (HOMO/LUMO), which are critical for applications in organic electronics. nih.gov Research into structurally related compounds, such as push-pull triarylamines, has demonstrated how modifying electron-withdrawing or -donating groups can tune two-photon absorption properties. researchgate.net The investigation of this compound in this context could lead to the development of novel materials with tailored photophysical behaviors.

Table 2: Predicted Electronic Properties and Potential Applications

Property Influencing Structural Feature Potential Application
Electron Affinity Electron-deficient pyrimidine ring Electron-transporting layers in OLEDs
Charge Mobility Phenyl-pyrimidine conjugation, side chains Organic transistors nih.gov

Nanotechnology involves the design and control of materials at the nanometer scale. mdpi.com The functionalization of nanoparticles can enhance their properties for specific applications, including biomedical uses like drug delivery and bioimaging. nih.govdovepress.com

The incorporation of molecules like this compound onto the surface of nanomaterials could impart specific functionalities. For instance, the pyrimidine core could serve as a chelating agent to bind metal ions, creating functionalized magnetic nanoparticles for targeted drug delivery or as contrast agents in magnetic resonance imaging (MRI). dovepress.com Carbon nanotubes, when functionalized, have shown altered cytotoxicity and potential for enhancing immune responses, indicating the importance of surface chemistry in nanomaterial applications. nih.gov The reactive bromine site on this compound provides a convenient anchor point for covalent attachment to nanostructures, opening avenues for creating hybrid materials with combined properties.

Catalysis Research

In catalysis, the focus is on accelerating chemical reactions. Transition metal complexes are often used as catalysts, and their reactivity is heavily influenced by the organic molecules, or ligands, that are bonded to the metal center.

Pyrimidine derivatives are effective ligands in transition metal catalysis. The two nitrogen atoms in the pyrimidine ring can donate their lone pairs of electrons to a metal center, forming a stable complex. researchgate.netacs.org This coordination can influence the electronic and steric environment around the metal, thereby tuning its catalytic activity. mdpi.com

Theoretical and experimental studies have shown that pyrimidine-derived ligands have exceptional properties, including high metal-ligand binding energies and significant electron donation capabilities. acs.org They have been employed in various transition-metal-catalyzed reactions, including C-H bond activation, where the pyrimidine can act as a directing group to guide the catalyst to a specific reaction site on a molecule. researchgate.netrsc.org The presence of the 3-bromophenyl and 2-methyl groups on the pyrimidine core of this compound would sterically and electronically modify its behavior as a ligand, potentially leading to unique selectivity in catalytic transformations. For example, hindered ligands are known to be highly effective in certain cross-coupling reactions, such as the amination of aryl halides. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N-(4-bromophenyl)-2-methacrylamide
2,4-diaminopyrimidine
4-(3-bromophenyl)pyrimidin-2-amine
6-(3-Bromophenyl)-2-methylpyrimidin-4-ol
4,6-dihydroxy-2-methylpyrimidine
4-[2-(3-Bromophenyl)phenyl]pyrimidine
N-(4-bromophenyl)pyridine-2-carboxamidato
3-chloropyridine
2-chloropyridine

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgwikipedia.org Compounds like this compound, which feature an aryl bromide moiety, are valuable substrates for these transformations. The bromine atom serves as a reactive handle for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. wikipedia.orgwikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling, in particular, is widely used to form biaryl structures by reacting an organohalide with an organoboron species. wikipedia.orglibretexts.org Research on closely related structures, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), provides significant insight into the reactivity of the bromophenyl-pyrimidine scaffold. In a study utilizing this compound, a series of novel pyrimidine analogs were synthesized via Suzuki cross-coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comsemanticscholar.org The study optimized reaction conditions, finding that the combination of K₃PO₄ as the base and 1,4-dioxane (B91453) as the solvent provided good yields. mdpi.comresearchgate.net

The efficiency of the coupling was influenced by the electronic nature of the boronic acid partner. Electron-rich boronic acids generally resulted in better yields compared to their electron-deficient counterparts. mdpi.com This is attributed to the fact that electron-withdrawing groups on the boronic acid can slow the crucial transmetalation step in the catalytic cycle. semanticscholar.org Furthermore, the inherent electron-deficient nature of the pyrimidine ring, due to its nitrogen atoms, can sometimes lead to lower reaction rates compared to homo-aryl substrates by coordinating with the palladium catalyst and attenuating its activity. mdpi.com

The findings from the study on 5-(4-bromophenyl)-4,6-dichloropyrimidine are summarized in the table below, illustrating the impact of different solvents, bases, and arylboronic acids on the reaction yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Bromophenyl-Pyrimidine Analog

Entry Arylboronic Acid Base Solvent Yield (%)
1 Phenylboronic acid K₃PO₄ 1,4-Dioxane 60
2 Phenylboronic acid K₃PO₄ Toluene 40
3 Phenylboronic acid K₃PO₄ Acetonitrile 36
4 4-Methylphenylboronic acid K₃PO₄ Toluene 70
5 4-Methylphenylboronic acid Cs₂CO₃ Toluene 80
6 4-Methoxyphenylboronic acid K₃PO₄ 1,4-Dioxane 60
7 3,4-Dimethoxyphenylboronic acid K₃PO₄ 1,4-Dioxane 55
8 4-Chlorophenylboronic acid Cs₂CO₃ 1,4-Dioxane 15

Data derived from a study on the related compound 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.comsemanticscholar.org

These results underscore the utility of bromophenyl-pyrimidine derivatives as versatile building blocks. By applying similar palladium-catalyzed methodologies, this compound can be functionalized to create a wide array of complex molecules with potential applications in materials science, such as organic light-emitting diodes (OLEDs) or liquid crystals, where tailored electronic and photophysical properties are essential.

Electrocatalytic Methodologies and Electrosynthesis

Electrosynthesis is emerging as a powerful and sustainable alternative to conventional chemical synthesis, utilizing electrical current to drive chemical reactions. This approach often avoids the need for harsh reagents and can provide unique selectivity. While specific studies detailing the electrocatalytic applications of this compound are not extensively documented, the electrochemical behavior of pyrimidine derivatives in general suggests potential pathways for its use.

The pyrimidine ring can undergo electrochemical reduction, and research has been conducted on the electrochemical behavior of various pyrimidine compounds. These studies often involve techniques like cyclic voltammetry to understand the oxidation and reduction potentials of the molecules. The presence of the bromophenyl group on this compound offers a site for electrocatalytic carbon-bromine bond cleavage. This process can generate a highly reactive aryl radical or organometallic intermediate, which can then participate in subsequent bond-forming reactions.

This electrocatalytic activation could be harnessed for various transformations, including:

Reductive Coupling: Paired electrolysis could facilitate the coupling of the pyrimidine radical with other species in the reaction medium, forming new C-C bonds under mild, reagent-free conditions.

Electrocatalytic Cross-Coupling: In the presence of a suitable metal catalyst (e.g., nickel or cobalt), the C-Br bond can be activated at a lower potential, enabling cross-coupling reactions analogous to traditional palladium-catalyzed methods but driven by electricity instead of chemical reductants.

The field of paired electrosynthesis, where both the anodic and cathodic reactions are used to create valuable products, offers a particularly efficient and atom-economical approach. Future research could explore the use of this compound in such systems, potentially leading to novel and environmentally benign routes for synthesizing complex functional molecules.

Design of Heterogeneous Catalysts Incorporating Pyrimidine Units

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry due to their ease of separation and recyclability. The incorporation of organic ligands onto solid supports is a common strategy for creating robust and selective heterogeneous catalysts. The pyrimidine moiety, with its nitrogen atoms possessing lone pairs of electrons, is an excellent candidate for acting as a ligand to coordinate with catalytically active metal centers.

While direct applications of this compound in this area are still emerging, its structure is well-suited for several design strategies:

Immobilization on Supports: The molecule could be immobilized onto solid supports like silica, alumina, or polymers. osti.gov The bromophenyl group can be used as an anchor point for covalent attachment to the support surface, or it can be functionalized first through cross-coupling reactions to introduce moieties that facilitate stronger binding.

Component of Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The pyrimidine and phenyl groups of the molecule could be functionalized with carboxylic acid or other coordinating groups, allowing it to serve as a multitopic linker in the synthesis of novel MOFs. mdpi.commdpi.com The resulting pyrimidine-containing MOF could exhibit catalytic activity, with the pyrimidine nitrogen atoms and the metal nodes acting as cooperative catalytic sites. researchgate.net

Precursor for Carbon-Based Catalysts: Pyrimidine derivatives can be used as nitrogen-rich precursors for the synthesis of nitrogen-doped carbon materials. Through pyrolysis, the organic structure is carbonized, and the nitrogen atoms from the pyrimidine ring are incorporated into the carbon lattice. These N-doped carbons have shown promise as efficient, metal-free catalysts for various reactions, including oxygen reduction reactions relevant to fuel cells.

The design of heterogeneous catalysts based on pyrimidine units is a growing field, and molecules like this compound offer a versatile platform for developing next-generation catalysts with enhanced stability, selectivity, and reusability. orgchemres.orgmdpi.com

Academic Investigation of Potential Biological Activities and Structure Activity Relationships

Rational Design and Synthesis of Pyrimidine (B1678525) Analogues for Biological Study

The rational design of pyrimidine analogues is often guided by the objective of targeting specific enzymes or receptors implicated in disease pathways. nih.gov The pyrimidine ring can mimic endogenous nucleobases, allowing it to interact with biological macromolecules like enzymes and genetic material. nih.gov Substitutions on the core ring are planned to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, the inclusion of a phenyl group, as in 4-(3-Bromophenyl)-2-methylpyrimidine, can facilitate hydrophobic interactions within a target's binding site, while the bromine atom, an electron-withdrawing group, can modulate the electronic properties of the molecule and potentially form halogen bonds with the target protein.

The synthesis of such analogues typically involves multi-step chemical reactions. A common approach for creating 4-aryl pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For this compound, a plausible route involves the reaction of a 1-(3-bromophenyl)-substituted 1,3-dicarbonyl compound with acetamidine. Novel series of 5-bromo-pyrimidine derivatives have been successfully synthesized through multi-step reactions commencing with 5-bromo-2,4-dichloro pyrimidine, demonstrating the feasibility of creating diverse analogues for biological screening. nih.gov The characterization of these newly synthesized compounds is confirmed using spectral data from techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

**8.2. In Silico Approaches for Target Interaction Prediction

Computational methods are integral to modern drug discovery, providing predictive insights into a molecule's potential biological interactions and pharmacokinetic profile before synthesis, thereby saving time and resources. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, estimating the binding affinity and interaction patterns. nih.gov Pyrimidine derivatives have been extensively studied as inhibitors of various enzymes, including Dihydrofolate Reductase (DHFR), a key target in cancer and microbial chemotherapy. researchgate.netnih.gov

Docking studies of pyrimidine-based inhibitors into the active site of human DHFR (PDB ID: 1DLS) reveal critical interactions. nih.govresearchgate.net The active site is largely hydrophobic, featuring residues like Ile7, Val8, Phe31, and Phe34, which can engage in hydrophobic interactions with the pyrimidine and phenyl rings of the ligand. nih.gov The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket. For a compound like this compound, the bromophenyl moiety would be expected to occupy a hydrophobic pocket, with the bromine atom potentially forming halogen bonds that enhance binding affinity.

Table 1: Representative Docking Scores of Pyrimidine Analogues against DHFR

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Residues
Pyrimidine Analogue AHuman Dihydrofolate Reductase1DLS-8.5Phe31, Phe34, Ile7
Pyrimidine Analogue BHuman Dihydrofolate Reductase1DLS-9.2Leu22, Pro61, Val115
Pyrimidine Analogue CM. tuberculosis Dihydrofolate Reductase1DF7-7.9Asp27, Ile94, Phe31

Note: Data are illustrative examples based on published studies of pyrimidine derivatives. researchgate.netresearchgate.netmdpi.com

The success of a drug candidate is highly dependent on its ADMET profile. In silico tools are widely used to predict these properties early in the discovery process. nih.gov Parameters such as Lipinski's rule of five (molecular weight, logP, H-bond donors/acceptors) are used to assess "drug-likeness." More complex models predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential toxicity. gjpb.denih.gov

For bromophenyl-pyrimidine derivatives, computational analyses can predict good oral bioavailability. acs.orgresearchgate.net The predicted values for BBB penetration and intestinal absorption are crucial for determining potential applications, for instance, in treating central nervous system disorders or systemic infections. acs.org Toxicity predictions screen for potential liabilities such as mutagenicity, carcinogenicity, or irritation, guiding the selection of candidates with a higher probability of success in later preclinical and clinical trials. gjpb.de

Table 2: Predicted ADMET Properties for a Representative Bromophenyl-Pyrimidine Structure

PropertyPredicted ValueAcceptable Range
Molecular Weight (g/mol)< 350&lt; 500
LogP (Octanol/Water Partition)~3.5&lt; 5.0
Hydrogen Bond Donors0&lt; 5
Hydrogen Bond Acceptors2&lt; 10
Human Intestinal Absorption (%)> 90%High (>80%)
Blood-Brain Barrier (BBB) PermeabilityLowVaries by target
CarcinogenicityNegativeNegative
Mutagenicity (AMES test)NegativeNegative

Note: These values are representative predictions for a molecule with the this compound scaffold based on general in silico models. nih.govacs.org

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-Activity Relationship (SAR) analysis is crucial for optimizing a lead compound's biological activity. nih.gov It involves systematically modifying the chemical structure and evaluating the impact of these changes on potency and selectivity. mdpi.comnih.gov For pyrimidine derivatives, SAR studies have revealed key insights. The position and nature of substituents on the pyrimidine ring significantly influence biological activity. researchgate.net

For a scaffold like this compound, modifications could include:

Varying the substitution on the phenyl ring: Moving the bromo group to the ortho or para position, or replacing it with other halogens (Cl, F) or electron-donating groups (e.g., methoxy), can significantly alter activity. Studies on related heterocyclic compounds show that the position of a halogen can dramatically impact potency. nih.gov

Modifying the pyrimidine core: Introducing substituents at other positions (e.g., the 5- or 6-position) or fusing the pyrimidine with another ring system can enhance activity. For example, fusing a pyrrole (B145914) ring to the pyrimidine core has been shown to improve anti-inflammatory activity. rsc.org

SAR studies on various pyrimidine series have consistently shown that even minor structural changes can lead to substantial differences in biological outcomes, guiding the rational design of more potent and selective agents. rsc.org

Methodologies for Investigating Enzyme Inhibition Mechanisms (e.g., Aldose Reductase, Dihydrofolate Reductase)

The inhibitory potential of pyrimidine derivatives is often evaluated against specific metabolic enzymes. Aldose Reductase (AR) is implicated in diabetic complications, while Dihydrofolate Reductase (DHFR) is a validated target for antimicrobial and anticancer drugs. nih.govnih.gov

The primary method for studying enzyme inhibition is through in vitro enzymatic assays. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). nih.gov For AR, activity is typically monitored spectrophotometrically by measuring the decrease in NADPH absorbance. nih.govscielo.br Similarly, DHFR activity is assayed by following the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate. nih.gov

These studies can also determine the type of inhibition (e.g., competitive, non-competitive), providing insights into whether the inhibitor binds to the enzyme's active site or an allosteric site. nih.gov Pyrimidine derivatives have been identified as effective inhibitors for both AR and DHFR, with some compounds exhibiting Kᵢ values in the nanomolar range. nih.govnih.gov

Table 3: Inhibitory Activity of Representative Pyrimidine Derivatives against AR and DHFR

Compound SeriesTarget EnzymeInhibition Value
Thiopyrimidinone DerivativesAldose Reductase (AR)IC₅₀ = 2.0 - 14.5 µM
Pyrazolo[1,5-a]pyrimidine DerivativesAldose Reductase (AR)Potent modulation observed
Thiophenyl-pyrazolyl-thiazole HybridsM. tuberculosis DHFRIC₅₀ = 4.21 - 10.59 µM
General Pyrimidine DerivativesAcetylcholinesterase (AChE)Kᵢ = 33.15 - 52.98 nM

Source: Data compiled from studies on various pyrimidine-based inhibitors. nih.govnih.govnih.govscielo.br

Research into Antibacterial and Antifungal Mechanisms at a Molecular Level

Beyond simply identifying antimicrobial activity, research aims to elucidate the specific molecular mechanisms of action. Pyrimidine derivatives can exhibit antimicrobial effects through various pathways. nih.gov One of the most well-studied mechanisms is the inhibition of DHFR, which disrupts folate metabolism and halts the synthesis of DNA, RNA, and proteins, ultimately leading to cell death. nih.gov

Another identified mechanism for certain pyrimidine analogues involves the inhibition of the FtsZ protein. nih.govrsc.org FtsZ is a crucial protein in bacterial cell division, forming a "Z-ring" at the division site. Thiophenyl pyrimidine derivatives have been shown to inhibit FtsZ polymerization and its GTPase activity. nih.gov This disruption prevents the formation of the Z-ring, leading to cell filamentation and eventual lysis. nih.govrsc.org This mechanism is particularly promising as FtsZ is a novel target, potentially circumventing existing resistance mechanisms. Molecular modeling suggests these compounds bind to the GTP-binding site of FtsZ, occupying a hydrophobic pocket and preventing its proper function. nih.gov

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 4-(3-Bromophenyl)-2-methylpyrimidine, and how do reaction conditions influence yield? A: The compound is typically synthesized via Suzuki-Miyaura coupling, where a bromophenyl boronic acid reacts with a halogenated pyrimidine precursor. Key steps include:

  • Halogenation: Introducing bromine at the 3-position of the phenyl ring using NBS (N-bromosuccinimide) under radical conditions .
  • Coupling: Optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a 1,4-dioxane/water solvent system at 100°C .
    Yield optimization requires strict temperature control (80–100°C), inert atmospheres, and purification via column chromatography.

Advanced Synthesis

Q: How can multi-step synthesis be optimized to address steric hindrance from the 3-bromo substituent during coupling reactions? A: Steric effects from the 3-bromo group reduce coupling efficiency. Mitigation strategies include:

  • Pre-activation: Using pre-synthesized organometallic intermediates (e.g., Grignard reagents) to bypass steric limitations .
  • Microwave-assisted synthesis: Reducing reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields >75% .
  • Solvent optimization: Polar aprotic solvents (DMSO or DMF) enhance solubility of bulky intermediates .

Basic Characterization

Q: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? A: Essential methods include:

  • NMR (¹H/¹³C): Identifying methyl (δ 2.5 ppm) and pyrimidine protons (δ 8.1–8.3 ppm) .
  • X-ray crystallography: Resolving bond angles (e.g., C-Br bond length ~1.89 Å) and confirming orthorhombic crystal systems .
  • Mass spectrometry: Detecting molecular ion peaks (m/z ~263 [M+H]⁺) with isotopic patterns matching bromine .

Advanced Characterization

Q: What challenges arise in resolving crystallographic data for brominated pyrimidines, and how are they addressed? A: Bromine’s high electron density causes weak diffraction signals. Solutions include:

  • Low-temperature data collection (100 K): Minimizing thermal motion to improve resolution (<0.8 Å) .
  • Heavy-atom derivatization: Introducing iodine or selenium analogs for phasing .
  • Synchrotron radiation: Enhancing weak reflections in high-symmetry space groups (e.g., P2₁2₁2₁) .

Biological Activity

Q: How does the 3-bromophenyl group influence bioactivity compared to other halogenated pyrimidines? A: The 3-bromo substituent enhances lipophilicity (logP ~2.8), improving membrane permeability vs. chloro analogs (logP ~2.1). However, it reduces metabolic stability due to CYP450-mediated debromination . Comparative studies show:

  • Antimicrobial activity: 3-Bromo derivatives exhibit MIC ~8 µg/mL vs. 16 µg/mL for 4-chloro analogs .
  • Toxicity: Higher cytotoxicity (IC₅₀ ~12 µM) compared to fluorinated derivatives (IC₅₀ ~25 µM) .

Advanced Bioactivity

Q: How can researchers design assays to resolve contradictory reports on the anticancer activity of brominated pyrimidines? A: Contradictions often stem from impurity profiles (e.g., residual Pd in Suzuki reactions). Methodological solutions:

  • High-content screening (HCS): Use live-cell imaging to differentiate apoptosis (caspase-3 activation) vs. necrosis .
  • Dose-response normalization: Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) with standardized purity thresholds (>98% by HPLC) .

Analytical Challenges

Q: How can regioisomers (e.g., 3-bromo vs. 4-bromo derivatives) be distinguished using spectroscopic methods? A: Key discriminators include:

  • ¹H NMR coupling patterns: 3-Bromo derivatives show meta-coupled aromatic protons (J = 2.1 Hz), while 4-bromo analogs exhibit para-coupling (J = 8.5 Hz) .
  • IR spectroscopy: C-Br stretching frequencies differ (3-bromo: 560 cm⁻¹; 4-bromo: 575 cm⁻¹) .

Stability Studies

Q: What methodologies assess the stability of this compound under varying pH and light conditions? A: Accelerated stability testing includes:

  • Photodegradation: Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC (λ = 280 nm) .
  • pH stability: Incubate in buffers (pH 1–13) at 37°C; quantify hydrolysis products (e.g., pyrimidine ring opening) using LC-MS .

Data Contradictions

Q: How can researchers reconcile discrepancies in reported bioactivity data linked to synthetic protocols? A: Critical factors include:

  • Reagent purity: Pd contamination (>50 ppm) artificially elevates cytotoxicity .
  • Byproduct analysis: Identify dimerization products (e.g., via HRMS) formed during coupling reactions .

Computational Modeling

Q: How can DFT calculations predict reactivity trends for brominated pyrimidines in nucleophilic substitution reactions? A: Density Functional Theory (DFT) models (B3LYP/6-31G*) calculate:

  • Electrophilicity (ω): Higher ω values (~4.5 eV) correlate with faster SNAr reactions at the pyrimidine C-4 position .
  • Solvent effects: Simulate reaction pathways in DMSO (dielectric constant ~47) to predict activation energies (~25 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.